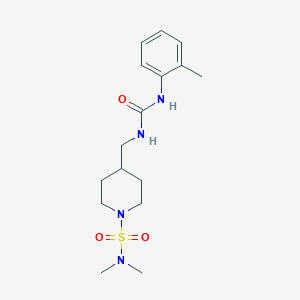

N,N-二甲基-4-((3-(邻甲苯基)脲基)甲基)哌啶-1-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N,N-dimethyl-4-((3-(o-tolyl)ureido)methyl)piperidine-1-sulfonamide is a compound that likely falls within the class of sulfonamide derivatives. These compounds are known for their wide range of biological activities and are often explored for their potential as therapeutic agents. The structure of the compound suggests it contains a piperidine core, which is a common feature in many pharmacologically active molecules, and a sulfonamide group, which is a hallmark of many diuretic, antibacterial, and antiepileptic drugs.

Synthesis Analysis

The synthesis of piperidine derivatives can be achieved through various methods. For instance, the δ-sulfonamido-substituted enones can be used as phosphine acceptors in phosphine-catalyzed (4 + 2) annulation with 1,1-dicyanoalkenes, producing piperidine derivatives with moderate to excellent yields and diastereoselectivities . Additionally, piperidine derivatives can be synthesized by treating substituted benzhydryl chlorides with a piperidine followed by N-sulfonation with sulfonyl chlorides . These methods provide a framework for the potential synthesis of N,N-dimethyl-4-((3-(o-tolyl)ureido)methyl)piperidine-1-sulfonamide, although the specific synthesis details for this compound are not provided in the data.

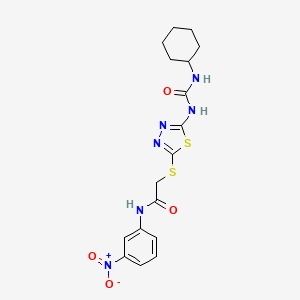

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonamide group attached to an aromatic or heteroaromatic ring. In the case of N,N-dimethyl-4-((3-(o-tolyl)ureido)methyl)piperidine-1-sulfonamide, the structure likely includes a piperidine ring, which is a six-membered ring containing nitrogen. The ureido linkage suggests the presence of a urea derivative, which is a functional group derived from carbamic acid. The o-tolyl group indicates a methyl-substituted phenyl ring, which could influence the compound's electronic properties and potentially its biological activity.

Chemical Reactions Analysis

Sulfonamide derivatives can participate in various chemical reactions, including those that modify the sulfonamide group or the piperidine ring. For example, sulfonamides can undergo nucleophilic substitution reactions or be transformed into sulfones and sulfides . The reactivity of the piperidine ring can also be modified through various functionalization reactions, which can be used to fine-tune the biological activity of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the aromatic ring and the piperidine core. The presence of a dimethyl group and a ureido linkage in N,N-dimethyl-4-((3-(o-tolyl)ureido)methyl)piperidine-1-sulfonamide suggests that the compound may have unique solubility characteristics compared to other sulfonamides. The antimicrobial activity of similar compounds has been evaluated, indicating that substitutions on the benzhydryl and sulfonamide rings can significantly influence biological activity . Additionally, the incorporation of ureido moieties has been shown to result in low nanomolar inhibitors against carbonic anhydrase isoforms, suggesting potential pharmacological applications .

科学研究应用

碳酸酐酶抑制

研究探索了磺酰胺的衍生物,包括与 N,N-二甲基-4-((3-(邻甲苯基)脲基)甲基)哌啶-1-磺酰胺 相似的结构,以了解其对碳酸酐酶 (CA) 同工酶 I、II、IX 和 XII 的抑制活性。这些酶对于各种生理过程至关重要,包括呼吸和组织中的 pH 调节。抑制肿瘤相关的 CA IX 和 XII 因其在抗癌策略中的潜力而备受关注,衍生物显示出低纳摩尔抑制,表明在肿瘤学中具有潜在的治疗应用 (Congiu 等人,2015)。

抗病毒活性

含有磺酰胺和脲基部分的衍生物已被合成并测试了其对禽类副粘病毒 (AMPV-1) 的抗病毒特性。研究表明,其中一些衍生物比利巴韦林(一种市售抗病毒药物)表现出更高的抗病毒活性,表明了开发新的抗病毒疗法的潜力 (Selvakumar 等人,2018)。

抗菌剂

合成含有磺酰胺部分的新杂环化合物以用作抗菌剂一直是研究的重点。这些化合物显示出很高的抗菌活性,表明它们在治疗细菌感染中具有潜在用途 (Azab 等人,2013)。

多功能抗氧化剂

N,N-二甲基-4-(嘧啶-2-基)哌嗪-1-磺酰胺的类似物因其抗氧化特性而受到研究。这些化合物添加了自由基清除基团和螯合基团,已显示出对氧化应激诱导的细胞活力下降和谷胱甘肽水平的保护作用。它们的应用涵盖了对白内障、年龄相关性黄斑变性 (AMD) 和阿尔茨海默氏痴呆 (AD) 等疾病的潜在治疗 (Jin 等人,2010)。

心脏肌球蛋白激活

研究还探索了使用磺酰胺衍生物作为心脏肌球蛋白激活剂。已证明这些化合物可以激活心脏肌球蛋白 ATP 酶,可能为治疗收缩性心力衰竭提供一种新的治疗方法。这些化合物在体外和体内模型中的选择性和有效性突出了它们作为心脏肌球蛋白激活剂治疗心力衰竭的潜力 (Manickam 等人,2018)。

属性

IUPAC Name |

1-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-3-(2-methylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N4O3S/c1-13-6-4-5-7-15(13)18-16(21)17-12-14-8-10-20(11-9-14)24(22,23)19(2)3/h4-7,14H,8-12H2,1-3H3,(H2,17,18,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNHMDWFNULAASM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NCC2CCN(CC2)S(=O)(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dimethyl-4-((3-(o-tolyl)ureido)methyl)piperidine-1-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-(1-methylindol-3-yl)methanone](/img/structure/B2553003.png)

![1-(4-Bromophenyl)-2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)ethanone](/img/structure/B2553004.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B2553005.png)

![2-(4,6-dioxo-2-(o-tolyl)-3-(p-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2553008.png)

![1-(4-Methoxyphenyl)-7-methyl-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2553013.png)

![methyl 3-ethyl-5-{[(2-phenylethyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate](/img/structure/B2553014.png)

![4-methoxy-N-(2-(6-((4-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2553015.png)

![N-[(adamantan-1-yl)methyl]-4-chloronaphthalene-1-sulfonamide](/img/structure/B2553019.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2553023.png)